molecular formula C19H26ClN3O2 B5432786 1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE

Cat. No.: B5432786
M. Wt: 363.9 g/mol
InChI Key: AQVLMPKGIHWUSW-UHFFFAOYSA-N
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Description

1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a chlorobenzyl group attached to a piperazine ring, which is further connected to a piperidino group through a carbonyl linkage. The compound’s unique structure makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE typically involves multiple steps, starting with the preparation of 4-chlorobenzylpiperazine. This intermediate is then reacted with piperidine and other reagents under specific conditions to form the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired yield and purity of the compound .

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to optimize the efficiency and scalability of the process. These methods are designed to meet the demands of various applications in research and industry.

Chemical Reactions Analysis

1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-(4-{[4-(4-CHLOROBENZYL)PIPERAZINO]CARBONYL}PIPERIDINO)-1-ETHANONE can be compared with other similar compounds, such as:

    4-Chlorobenzylpiperazine: A precursor in the synthesis of the compound, known for its own biological activities.

    Piperidine derivatives: Compounds with similar structural features but different functional groups, leading to varied properties and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-[4-[4-[(4-chlorophenyl)methyl]piperazine-1-carbonyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26ClN3O2/c1-15(24)22-8-6-17(7-9-22)19(25)23-12-10-21(11-13-23)14-16-2-4-18(20)5-3-16/h2-5,17H,6-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVLMPKGIHWUSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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